

# Unraveling Urea-13C,15N2: A Technical Guide for Researchers

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An in-depth exploration of the chemical properties, metabolic significance, and advanced applications of the dual-isotope labeled urea, tailored for researchers, scientists, and drug development professionals.

**Urea-13C,15N2** is a stable, non-radioactive, isotopically labeled form of urea, a pivotal molecule in mammalian nitrogen metabolism. By incorporating the heavy isotopes of carbon (<sup>13</sup>C) and nitrogen (<sup>15</sup>N), this compound serves as a powerful tracer for elucidating metabolic pathways, quantifying protein catabolism, and as a diagnostic and research tool in advanced imaging techniques. This technical guide provides a comprehensive overview of its chemical characteristics, its role in key biological processes, and detailed methodologies for its application in research.

## **Core Chemical and Physical Properties**

**Urea-13C,15N2**, with the chemical formula [<sup>13</sup>C]H<sub>4</sub>[<sup>15</sup>N]<sub>2</sub>O, possesses distinct physical and chemical properties owing to its isotopic composition. These properties are crucial for its application in sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance.



Property	Value	Citations
Molecular Formula	[ <sup>13</sup> C]H <sub>4</sub> [ <sup>15</sup> N] <sub>2</sub> O	[1][2]
Molecular Weight	63.03 g/mol	[1][2]
Exact Mass	63.02978738 u	[1]
Melting Point	132-135 °C (decomposes)	
Appearance	Solid	_
Solubility	Slightly soluble in DMSO and Methanol	
Storage Temperature	Refrigerator	_
Isotopic Purity	≥99 atom % <sup>13</sup> C, ≥98 atom % <sup>15</sup> N	
Canonical SMILES	C(=O)(N)N	_
Isomeric SMILES	INVALID-LINK([15NH2]) [15NH2]	

## The Urea Cycle: The Metabolic Hub for Urea-13C,15N2

The primary metabolic fate of urea in mammals is governed by the urea cycle, a series of biochemical reactions that convert highly toxic ammonia into urea for excretion. When **Urea-13C,15N2** is introduced into a biological system, it participates in this cycle, allowing for the tracing of nitrogen and carbon atoms. The cycle primarily occurs in the liver and, to a lesser extent, in the kidneys.

The key steps of the urea cycle are as follows:

 Carbamoyl Phosphate Synthesis: The cycle begins in the mitochondria with the formation of carbamoyl phosphate from ammonia, bicarbonate, and ATP, catalyzed by carbamoyl phosphate synthetase I.







- Citrulline Synthesis: Carbamoyl phosphate reacts with ornithine to form citrulline, a reaction catalyzed by ornithine transcarbamylase.
- Argininosuccinate Synthesis: Citrulline is transported to the cytosol and reacts with aspartate to form argininosuccinate, catalyzed by argininosuccinate synthetase.
- Arginine and Fumarate Formation: Argininosuccinate is cleaved by argininosuccinate lyase to yield arginine and fumarate.
- Urea Formation: Finally, arginase cleaves arginine to produce urea and regenerate ornithine,
  which is then transported back into the mitochondria for the next cycle.

The introduction of **Urea-13C,15N2** allows researchers to track the flow of the labeled carbon and nitrogen atoms through this cycle and into other interconnected metabolic pathways.



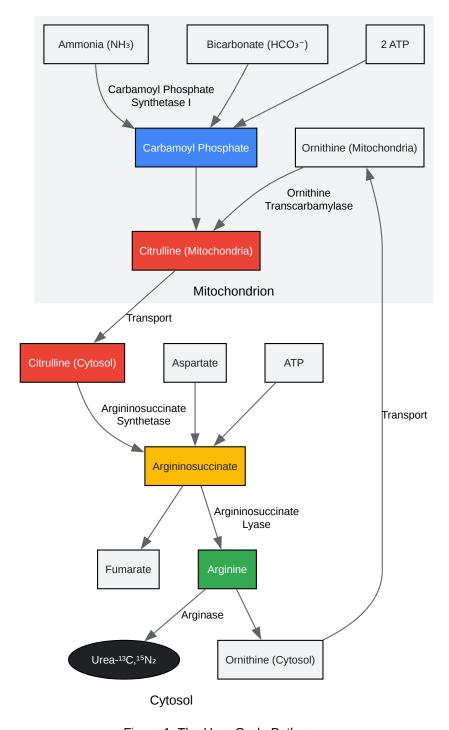


Figure 1: The Urea Cycle Pathway

A simplified diagram of the Urea Cycle.



## **Experimental Protocols and Applications**

**Urea-13C,15N2** is a versatile tool employed in a range of experimental settings, from metabolic flux analysis to advanced medical imaging.

### Mass Spectrometry-Based Metabolic Flux Analysis

Stable isotope tracing with **Urea-13C,15N2** coupled with mass spectrometry (MS) allows for the precise quantification of urea production and nitrogen metabolism.

**Experimental Workflow:** 



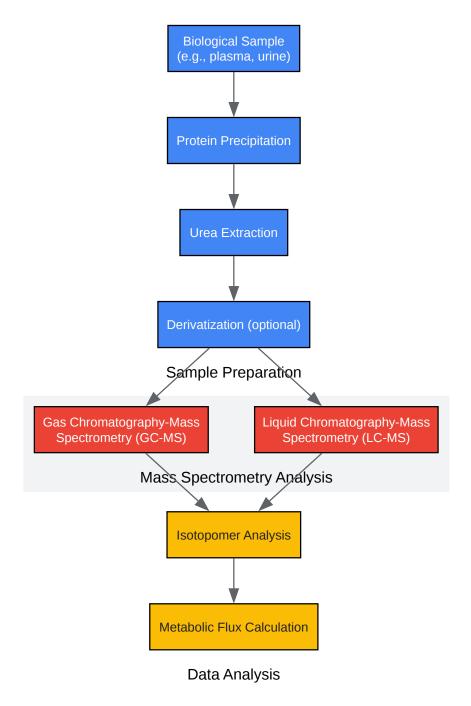


Figure 2: Mass Spectrometry Workflow for Urea-13C,15N2 Analysis

Workflow for metabolic flux analysis using Urea-13C,15N2.



#### **Detailed Methodology:**

- Administration of Urea-13C,15N2: The labeled urea is administered to the subject or biological system, often through intravenous infusion or oral ingestion.
- Sample Collection: Biological samples, such as plasma, urine, or tissue extracts, are collected at specific time points.
- Sample Preparation: Proteins are typically removed from the samples by precipitation. Urea is then extracted and may be derivatized to improve its volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.
- Mass Spectrometry Analysis: The isotopic enrichment of urea and its metabolites is determined using either GC-MS or liquid chromatography-mass spectrometry (LC-MS).
   These techniques separate the molecules and then measure their mass-to-charge ratio, allowing for the differentiation of labeled and unlabeled species.
- Data Analysis: The resulting data on isotopomer distribution is used to calculate metabolic fluxes through the urea cycle and related pathways. This provides quantitative information on the rates of urea production and nitrogen turnover.

## **Hyperpolarized Magnetic Resonance Imaging (MRI)**

Hyperpolarized [¹³C,¹⁵N₂]urea MRI is an emerging, non-invasive imaging technique that provides real-time assessment of tissue perfusion and pH. The hyperpolarization process dramatically increases the MRI signal of the ¹³C nucleus, enabling the visualization of its distribution in the body.

**Experimental Workflow:** 



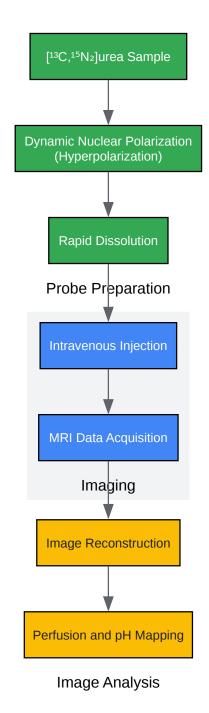


Figure 3: Hyperpolarized MRI Workflow with [13C,15N2]urea

Workflow for hyperpolarized MRI using [¹3C,¹5N₂]urea.



#### **Detailed Methodology:**

- Hyperpolarization: A sample of [¹³C,¹⁵N₂]urea is placed in a strong magnetic field at a very low temperature and irradiated with microwaves. This process, known as dynamic nuclear polarization (DNP), dramatically increases the polarization of the ¹³C nuclei.
- Rapid Dissolution: The hyperpolarized solid is rapidly dissolved in a biocompatible solvent to create an injectable solution.
- Injection and Imaging: The hyperpolarized [¹³C,¹⁵N₂]urea solution is injected intravenously into the subject, and rapid MRI data acquisition is performed to track the distribution of the labeled molecule in real-time.
- Image Analysis: The acquired MRI data is used to generate images and maps that reflect tissue perfusion and, in some cases, pH. Because urea is relatively inert and freely permeable across cell membranes, its distribution is primarily governed by blood flow.

## **Urea Breath Test for Helicobacter pylori Detection**

While most commonly associated with <sup>13</sup>C-urea, the principle of the urea breath test can be extended to doubly labeled urea. The test is a non-invasive diagnostic tool for detecting the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases. The bacterium produces the enzyme urease, which breaks down urea into ammonia and carbon dioxide.

Logical Relationship:



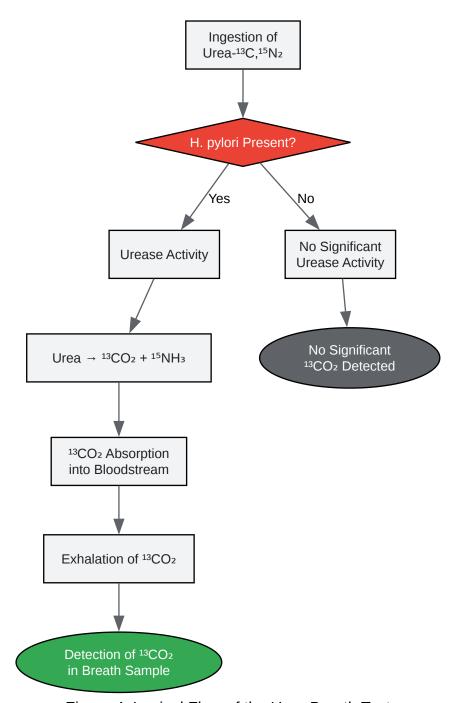


Figure 4: Logical Flow of the Urea Breath Test

The logical progression of the Urea Breath Test.



#### **Detailed Methodology:**

- Baseline Breath Sample: A baseline breath sample is collected from the patient.
- Ingestion of Labeled Urea: The patient ingests a solution containing a small amount of Urea-<sup>13</sup>C (or Urea-13C,15N2).
- Post-Ingestion Breath Sample: After a specific time interval (typically 15-30 minutes), a second breath sample is collected.
- Analysis: The ratio of <sup>13</sup>CO<sub>2</sub> to <sup>12</sup>CO<sub>2</sub> in the breath samples is measured using an infrared spectrophotometer or a mass spectrometer. A significant increase in this ratio in the postingestion sample indicates the presence of H. pylori urease activity.

### Conclusion

**Urea-13C,15N2** is an invaluable tool for researchers and clinicians in the fields of metabolism, drug development, and diagnostics. Its stable isotopic labels provide a safe and precise means to trace the intricate pathways of nitrogen and carbon metabolism. From quantifying whole-body protein turnover to enabling cutting-edge, real-time imaging of tissue perfusion, the applications of this doubly labeled molecule continue to expand, offering deeper insights into human physiology and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of **Urea-13C,15N2** in their scientific endeavors.

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### References

- 1. researchgate.net [researchgate.net]
- 2. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]



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